molecular formula C9H5NO5 B3045573 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-hydroxy-1,3-dioxo- CAS No. 110167-77-6

1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-hydroxy-1,3-dioxo-

Cat. No.: B3045573
CAS No.: 110167-77-6
M. Wt: 207.14 g/mol
InChI Key: ILJTZGSGCNDILQ-UHFFFAOYSA-N
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Description

1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-hydroxy-1,3-dioxo- is an organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology and various biological activities .

Chemical Reactions Analysis

1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-hydroxy-1,3-dioxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations . Major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of functionalized isoindole derivatives.

Mechanism of Action

The mechanism of action of 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-hydroxy-1,3-dioxo- involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes . For example, it may inhibit specific enzymes or modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-hydroxy-1,3-dioxo- can be compared with other similar compounds, such as:

The uniqueness of 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-hydroxy-1,3-dioxo- lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

2-hydroxy-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5/c11-7-5-2-1-4(9(13)14)3-6(5)8(12)10(7)15/h1-3,15H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJTZGSGCNDILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573437
Record name 2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110167-77-6
Record name 2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-hydroxy-1,3-dioxo-
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1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-hydroxy-1,3-dioxo-
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1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-hydroxy-1,3-dioxo-
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1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-hydroxy-1,3-dioxo-
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1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-hydroxy-1,3-dioxo-
Reactant of Route 6
1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-hydroxy-1,3-dioxo-

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